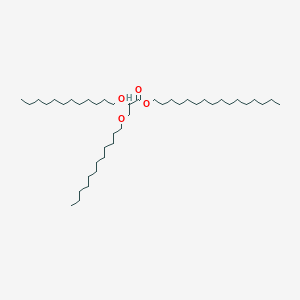
Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide (NaOH), to yield the carboxylate salt and alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Hydrolysis: Hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Hexadecanol and 2,3-bis(dodecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products, where it acts as an emollient and skin-conditioning agent.
Wirkmechanismus
The mechanism of action of Hexadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be compared with other similar esters, such as:
Dodecyl 2,3-bis(dodecyloxy)propanoate: Similar structure but with shorter hydrocarbon chains, leading to different physical properties and applications.
Hexadecyl 2,3-bis(hexadecyloxy)propanoate: Contains longer hydrocarbon chains, which may enhance its hydrophobic interactions and applications in non-polar environments.
These comparisons highlight the unique properties of this compound, particularly its balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64713-55-9 |
|---|---|
Molekularformel |
C43H86O4 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
hexadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-47-43(44)42(46-39-36-33-30-27-21-18-15-12-9-6-3)41-45-38-35-32-29-26-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChI-Schlüssel |
ZOSFDDWSDKJHRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

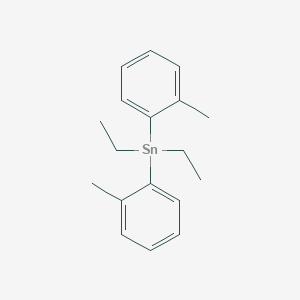
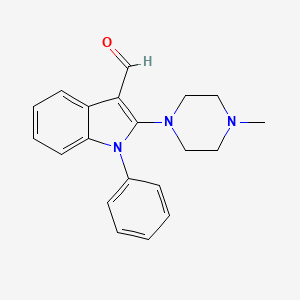
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
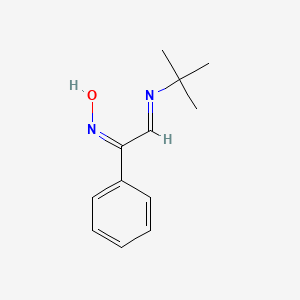
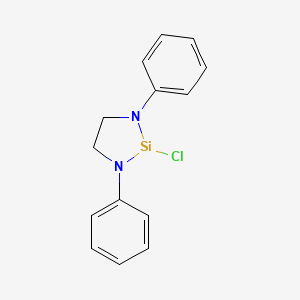


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)


